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molecular formula C8H9NO4S B8177962 4-Sulfamoylphenyl acetate

4-Sulfamoylphenyl acetate

Cat. No. B8177962
M. Wt: 215.23 g/mol
InChI Key: ZEEVUCZSBNXSDF-UHFFFAOYSA-N
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Patent
US07569602B2

Procedure details

A solution of sodium hydroxide (116 mg, 2.9 mmoles) in water (10 ml) was added to a stirred solution of 4-hydroxy-benzenesulphonamide (500 mg, 2.9 mmoles) in water (30 ml). This mixture was treated with acetic anhydride (295 mg, 2.9 mmoles) and stirred at room temperature for 4.5 hours. The reaction mixture was filtered off and the resulting solid washed with water to afford acetic acid 4-sulphamoyl-phenyl ester (33)(348 mg) as a yellow solid. LC/MS System A; Rt 2.06 mins.
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>O>[S:10]([C:7]1[CH:8]=[CH:9][C:4]([O:3][C:14](=[O:16])[CH3:15])=[CH:5][CH:6]=1)(=[O:11])(=[O:12])[NH2:13] |f:0.1|

Inputs

Step One
Name
Quantity
116 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
295 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered off
WASH
Type
WASH
Details
the resulting solid washed with water

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 348 mg
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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